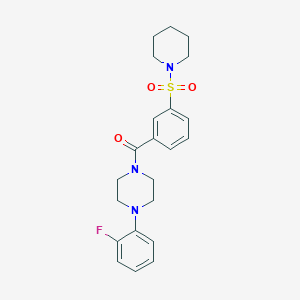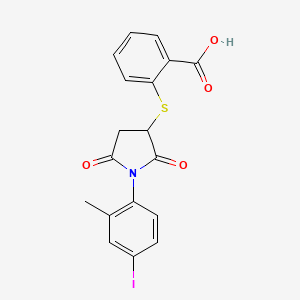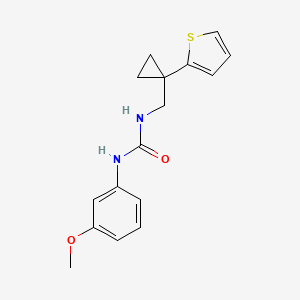
1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been explored for their enzyme inhibition properties and anticancer activities. A study synthesized several urea derivatives and evaluated their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, alongside their in vitro antican- cer activity against a prostate cancer cell line. One new compound showed notable anticancer activity, highlighting the therapeutic potential of urea derivatives (Sana Mustafa et al., 2014).
Chemical Synthesis and Material Science
Research on urea compounds also extends to the synthesis of novel structures and the exploration of their properties in material science. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcased a method for producing high yields of substituted products, indicating the utility of such compounds in chemical synthesis and potential applications in creating new materials (Keith Smith et al., 2013).
Anticancer Activity and Drug Design
Another study focused on the synthesis, crystal structure, and antitumor activities of a specific urea derivative, revealing its potential in designing drugs with significant antitumor activities. This work underscores the role of urea derivatives in medicinal chemistry and drug development (Ch Hu et al., 2018).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties, offering insights into their application in protecting metals from corrosion. Studies have shown that specific urea compounds can serve as efficient inhibitors, highlighting their importance in industrial applications (M. Bahrami et al., 2012).
Organic Nonlinear Optical Materials
Furthermore, urea derivatives have been explored for their potential in nonlinear optical materials, indicating their significance in photonic and optoelectronic technologies. Research demonstrates that these compounds can be synthesized and characterized for their optical properties, contributing to advancements in material sciences (Vincent Crasta et al., 2004).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-13-5-2-4-12(10-13)18-15(19)17-11-16(7-8-16)14-6-3-9-21-14/h2-6,9-10H,7-8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHYLCIWMQSYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)
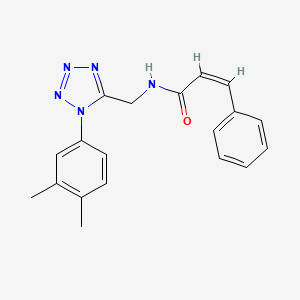
![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)
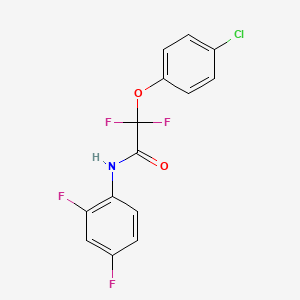
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)
